
2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid
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Overview
Description
2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an ethenesulfonyl functional group, and a phenyl ring, making it a versatile molecule for synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid typically involves multi-step organic reactions. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the ethenesulfonyl group through a sulfonylation reaction. The phenyl ring is then incorporated via a coupling reaction, and the final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The ethenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Deprotected amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The ethenesulfonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-3-(4-sulfonylamino-phenyl)-propionic acid: Lacks the ethenesulfonyl group, making it less reactive in certain chemical reactions.
3-(4-ethenesulfonylamino-phenyl)-propionic acid: Does not have the Boc protecting group, which limits its use in certain synthetic applications.
Uniqueness
2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the ethenesulfonyl group
Biological Activity
2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid (CAS No. 1807503-78-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C16H22N2O6S
- Molecular Weight : 370.4 g/mol
- Structure : The compound features a tert-butoxycarbonyl group, an amino group, and a sulfonamide moiety which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory applications. Its structural components suggest potential interactions with biological targets.
Antimicrobial Activity
The compound has shown promise as an antibiotic potentiator. In studies involving clarithromycin against E. coli, it was observed that this compound significantly enhances the antibiotic's effectiveness by lowering the minimum inhibitory concentration (MIC) substantially. For instance, one study reported a decrease in MIC by 128-fold when used in conjunction with clarithromycin, indicating strong potentiation effects .
The proposed mechanisms for its biological activity include:
- Membrane Permeabilization : The compound may increase the permeability of bacterial membranes, facilitating the entry of antibiotics.
- Efflux Pump Inhibition : It appears to inhibit efflux pumps in bacteria, which are responsible for antibiotic resistance, thereby enhancing the efficacy of existing antibiotics .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Potentiates clarithromycin against E. coli | |
Membrane Interaction | Increases membrane permeability | |
Efflux Inhibition | Inhibits bacterial efflux pumps |
Case Study: Antibiotic Potentiation
In a controlled laboratory setting, various derivatives of the compound were synthesized and tested for their ability to enhance the activity of clarithromycin. The results indicated that modifications to the molecular structure significantly impacted their efficacy as potentiators. For example, certain derivatives exhibited up to a 512-fold reduction in MIC compared to controls .
Toxicological Profile
While specific toxicological data on this compound is limited, its Material Safety Data Sheet indicates that it is not classified as a hazardous material under standard conditions . However, standard laboratory precautions should be taken when handling this compound.
Properties
IUPAC Name |
3-[4-(ethenylsulfonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-5-25(22,23)18-12-8-6-11(7-9-12)10-13(14(19)20)17-15(21)24-16(2,3)4/h5-9,13,18H,1,10H2,2-4H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUAVRJMBGSYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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